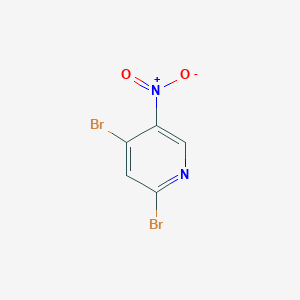

2,4-Dibromo-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZGFCFQBVRQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582728 | |

| Record name | 2,4-Dibromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-57-4 | |

| Record name | 2,4-Dibromo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Differentiated Pyridine Building Block

An In-Depth Technical Guide to 2,4-Dibromo-5-nitropyridine (CAS: 4487-57-4)

For Researchers, Scientists, and Drug Development Professionals

This compound is a tri-substituted pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents: two bromine atoms positioned at electronically distinct sites and a powerful electron-withdrawing nitro group. This arrangement provides chemists with a platform for sequential and regioselective chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3] This guide offers a detailed exploration of its properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary for its effective application in research and development.

Core Physicochemical & Computational Data

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is a yellow crystalline solid at room temperature.[3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4487-57-4 | [1][3] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][3] |

| Molecular Weight | 281.89 g/mol | [1][3] |

| Appearance | Light yellow to yellow solid | [3][4] |

| Melting Point | 99 °C | [4] |

| Boiling Point | 292.0 ± 35.0 °C (Predicted) | [4] |

| Solubility | Sparingly soluble in water | [3] |

| pKa | -2.18 ± 0.10 (Predicted) | [3][4] |

| Polar Surface Area | 58.71 Ų | [3] |

| ACD/LogP | 1.77 | [3] |

Spectroscopic Characterization

While specific spectral data requires direct experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features. Analytical data including ¹H NMR, ¹³C NMR, IR, and MS are available from various suppliers for purchased lots.[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region. The proton at C3 (between the two bromine atoms) and the proton at C6 would appear as singlets (or very finely split doublets depending on long-range coupling). Due to the strong deshielding effect of the adjacent nitro group and the ring nitrogen, the C6 proton is expected to appear further downfield than the C3 proton.

-

Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). Fragmentation would likely proceed through the loss of the nitro group (NO₂) and/or bromine atoms.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the C-NO₂ group (typically around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H and C=C/C=N stretching vibrations would also be present.

Synthesis Protocol and Mechanistic Insight

A common and effective synthesis of this compound proceeds from a substituted pyridinone precursor.[4][8] The choice of a potent brominating agent is critical for efficiently replacing the hydroxyl group and achieving the target compound.

Experimental Protocol: Synthesis from 4-methoxy-5-nitropyridin-2(1H)-one

This procedure outlines the conversion of a pyridinone to the target dibromo derivative.[4][8]

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 4-methoxy-5-nitropyridin-2(1H)-one (1.70 g, 10 mmol), in acetonitrile (20 mL).

-

Reagent Addition: At room temperature, slowly and carefully add phosphorous oxybromide (5.73 g, 20 mmol). Causality Note: Phosphorous oxybromide is a powerful brominating agent capable of converting the keto/enol functionality of the pyridinone into a bromide. An excess is used to ensure complete conversion.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 3 hours. Causality Note: The elevated temperature provides the necessary activation energy for the substitution reaction to proceed to completion.

-

Workup and Quenching: After cooling the mixture to room temperature, carefully pour it onto a mixture of ice and saturated aqueous potassium carbonate (K₂CO₃). Causality Note: This step quenches the reaction by hydrolyzing any remaining phosphorous oxybromide and neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic extracts.

-

Purification and Isolation: Wash the combined organic phase sequentially with water and then with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.[8] A reported yield for this procedure is approximately 75% (2.1 g) as a dark solid.[4][8]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Reactivity and Application in Drug Discovery

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyridine ring, which is further amplified by the potent C5-nitro substituent. This electronic arrangement makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SⁿAr) .

The bromine atoms at the C2 and C4 positions are excellent leaving groups. The C4 position is particularly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen (para-position) and the C5-nitro group (ortho-position). This allows for selective substitution at the C4 position under milder conditions, leaving the C2-bromo substituent available for subsequent, potentially different, transformations. This differential reactivity is a key asset for synthetic chemists.

This compound's utility as a versatile intermediate is demonstrated in its application for preparing biologically active molecules. It has been specifically identified as a key building block in the synthesis of AKT kinase inhibitors and potential antihypertensive agents .[1][2][4][8] In these contexts, the pyridine core is elaborated by displacing one or both bromine atoms with various nucleophiles (e.g., amines, thiols, alcohols) to build the final complex molecular architecture required for biological activity.

Logical Reactivity Workflow

Caption: Nucleophilic substitution sites on the pyridine ring.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is essential. It may be harmful if ingested and can cause skin and eye irritation.[3] When exposed to high temperatures, it may emit toxic fumes, including nitrogen oxides and hydrogen halides.[3][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield when handling this compound.[9][10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight.[3] It is recommended to store under an inert gas (nitrogen or argon) at 2-8°C.[3][4] Keep the container tightly closed.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable and tunable reactivity. The electronically differentiated bromine atoms, activated by a nitro group, provide a logical and powerful handle for medicinal and agricultural chemists to construct complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4487-57-4-Molbase [molbase.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 4487-57-4 [m.chemicalbook.com]

- 5. This compound(4487-57-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4487-57-4 | this compound | Bromides | Ambeed.com [ambeed.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 4487-57-4 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2,4-Dibromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2,4-Dibromo-5-nitropyridine, a pivotal heterocyclic building block in contemporary organic synthesis. The document elucidates its fundamental physical and chemical characteristics, spectroscopic profile, and reactivity in key synthetic transformations. Emphasis is placed on providing field-proven insights and detailed experimental context to empower researchers in leveraging this versatile reagent. The content is structured to deliver actionable knowledge for laboratory applications, particularly in the realm of medicinal chemistry and drug development, supported by authoritative references to ensure the highest degree of scientific integrity.

Strategic Overview: The Synthetic Versatility of this compound

This compound is a strategically functionalized pyridine derivative that has emerged as a valuable scaffold in the synthesis of complex molecular architectures. The presence of two bromine atoms at the 2- and 4-positions, coupled with an electron-withdrawing nitro group at the 5-position, bestows upon the molecule a unique and highly exploitable reactivity profile. The bromine substituents serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Concurrently, the potent electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, offering an orthogonal pathway for molecular elaboration. This dual reactivity makes this compound a coveted precursor in the synthesis of novel therapeutic agents and advanced materials. Notably, it is a key intermediate in the preparation of certain AKT kinase inhibitors.[1]

Core Physicochemical Data

A precise understanding of the physicochemical properties of a reagent is fundamental to its effective application in a laboratory setting. The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [2] |

| Molecular Weight | 281.89 g/mol | [2] |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | Not explicitly found | |

| Boiling Point | 292 °C at 760 mmHg | [3] |

| Density | 2.221 g/cm³ | [3] |

| Solubility | Sparingly soluble in water. | [2] |

| CAS Number | 4487-57-4 | [2] |

Spectroscopic Signature: Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections detail its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by two singlets in the aromatic region, corresponding to the protons at the 3- and 6-positions of the pyridine ring. The significant downfield shift of these protons is a direct consequence of the deshielding effect exerted by the adjacent electron-withdrawing nitro group and bromine atoms.

-

¹³C NMR: The carbon-13 NMR spectrum is expected to exhibit five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts of the carbons directly bonded to the bromine and nitro groups will be significantly influenced by these substituents.

While a definitive, isolated spectrum for this compound was not found in the searched literature, spectral data for similar structures can provide valuable comparative insights.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that are indicative of its functional groups. Key expected absorptions include:

-

C-Br stretching: Typically observed in the fingerprint region.

-

C=N and C=C stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum of this compound will provide crucial information regarding its molecular weight and isotopic distribution. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern under electron ionization (EI) would likely involve the loss of the nitro group (NO₂) and bromine atoms.[1]

Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is primarily dictated by the selective reactivity of its bromo substituents in cross-coupling reactions and the susceptibility of the pyridine ring to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, renders it susceptible to nucleophilic attack. The bromine atom at the 4-position is particularly activated towards displacement by nucleophiles.

Conceptual Workflow for SNAr:

References

A Technical Guide to 2,4-Dibromo-5-nitropyridine: Molecular Characteristics, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2,4-Dibromo-5-nitropyridine. We will delve into its core molecular and physicochemical properties, predictive spectroscopic signature, a validated synthesis protocol, and its strategic application as a pivotal intermediate in modern synthetic chemistry.

Section 1: Core Molecular & Physicochemical Profile

This compound is a tri-substituted heterocyclic compound that serves as a versatile building block, particularly in the synthesis of targeted therapeutics.[1][2][3] Its utility stems from the specific arrangement of two bromine atoms and an electron-withdrawing nitro group on the pyridine scaffold, which imparts distinct reactivity at each position.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4487-57-4[1][2][3][4][5][6] |

| Molecular Formula | C₅H₂Br₂N₂O₂[1][2][3][4][5][6] |

| Molecular Weight | 281.89 g/mol [1][2][3][4][5] |

| Appearance | Light yellow to yellow solid[1][6] |

| SMILES | O=--INVALID-LINK--C=C1Br)[O-][4] |

| InChIKey | RZZGFCFQBVRQSX-UHFFFAOYSA-N[1][6] |

Molecular Structure

The structure consists of a pyridine ring functionalized with bromo groups at the C2 and C4 positions and a nitro group at the C5 position. This substitution pattern is critical for its subsequent reactivity in synthetic schemes.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are paramount for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Significance in a Lab Setting |

| Melting Point | 99 °C[6] | Defines the solid-state stability and is a key parameter for purity assessment. |

| Boiling Point | 292.0 ± 35.0 °C (Predicted)[6] | Indicates low volatility; purification by distillation would require vacuum conditions. |

| Density | ~2.2 g/cm³ (Predicted)[3][6] | Useful for mass-to-volume calculations in reaction setup. |

| pKa | -2.18 ± 0.10 (Predicted)[1][6] | The highly negative pKa indicates the pyridine nitrogen is very weakly basic due to the strong electron-withdrawing effects of the bromo and nitro substituents. |

| Solubility | Sparingly soluble in water[1] | Dictates the choice of solvent systems for reactions and purification, favoring organic solvents. |

| Storage | Store at 2-8°C under inert gas[1][6] | Highlights the need for controlled storage to prevent degradation over time. |

Section 2: Predictive Spectroscopic Characterization

For any novel synthesis or use of a chemical intermediate, structural verification is a non-negotiable step. While actual spectra should be acquired for each batch, the following predictive analysis serves as a reference for what researchers should expect from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

| Technique | Expected Observations |

| ¹H NMR | Two signals are expected in the aromatic region (δ 8.0-9.5 ppm). One singlet for the proton at C3 and another singlet for the proton at C6. The proton at C6 is expected to be further downfield due to the deshielding effects of the adjacent ring nitrogen and the nitro group. |

| ¹³C NMR | Five distinct signals for the five carbons of the pyridine ring are expected. Carbons bearing bromine (C2, C4) and the nitro group (C5) will be significantly shifted. |

| IR Spec. | Characteristic peaks should be observed for: N-O asymmetric stretch (~1520-1560 cm⁻¹), N-O symmetric stretch (~1340-1360 cm⁻¹), C-Br stretch (~550-650 cm⁻¹), and aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M+) should be observed at m/z ≈ 281.89, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). Common fragmentation may include the loss of NO₂ or a bromine atom. |

Section 3: A Validated Synthesis Protocol

The synthesis of this compound is reliably achieved from a pyridinone precursor.[6] The following protocol is based on established literature, providing a self-validating system through clear procedural steps and rationale.[6]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the starting material, 4-methoxy-5-nitropyridin-2(1H)-one (1.70 g, 10 mmol), in acetonitrile (20 mL).[6]

-

Addition : At room temperature, slowly and carefully add phosphorous oxybromide (5.73 g, 20 mmol) to the suspension.[6] The choice of POBr₃ is critical; it serves as both the bromine source and the dehydrating agent to facilitate the conversion of the keto group.

-

Reflux : Heat the reaction mixture to reflux and maintain this temperature for 3 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature ensures the reaction proceeds to completion.

-

Quenching : After allowing the mixture to cool to room temperature, carefully pour it into a beaker containing ice water.[1][6] This step quenches any reactive species and precipitates the product, which has low aqueous solubility.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing : Wash the combined organic extracts sequentially with water (50 mL) and saturated brine (50 mL).[1][6] This removes water-soluble impurities and aids in the separation of the organic and aqueous phases.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1][6]

-

Final Product : The resulting dark solid is the target compound, this compound (Expected yield: ~2.1 g, 75%).[1][6] Further purification can be performed by recrystallization or column chromatography if necessary.

Section 4: Reactivity and Applications in Drug Development

The synthetic value of this compound lies in its predictable, regioselective reactivity.

-

Nucleophilic Aromatic Substitution (SNAr) : The bromine at the C2 position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of both the ring nitrogen and the C5-nitro group. The C4-bromo is less reactive, allowing for selective functionalization.

-

Nitro Group Reduction : The nitro group can be readily reduced to an amine (e.g., using H₂/Pd, SnCl₂, or Fe/HCl). This introduces a nucleophilic site, which is a common handle for building complexity, such as forming amides or participating in coupling reactions.

-

Cross-Coupling Reactions : The C-Br bonds can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.

This defined reactivity makes it a key intermediate in the synthesis of complex molecules, most notably in the development of AKT kinase inhibitors and antihypertensive agents.[2][3][6] Kinase inhibitors are a cornerstone of modern oncology, and the pyridine scaffold is a privileged structure in this area. The ability to selectively functionalize the 2, 4, and 5 positions of the pyridine ring allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize lead compounds for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its well-defined molecular structure, predictable spectroscopic characteristics, and reliable synthetic protocol make it an invaluable asset for researchers in pharmaceuticals and agrochemicals.[1] A thorough understanding of its properties and reactivity empowers scientists to leverage this intermediate to its full potential in the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-5-nitropyridine is a pivotal tri-substituted pyridine derivative that serves as a versatile building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique structural arrangement, featuring two bromine atoms and a nitro group on a pyridine ring, allows for diverse chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents, including AKT kinase inhibitors and antihypertensive drugs.[2][3][4] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols to ensure reproducibility and high-quality outcomes in a research and development setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug discovery, present in numerous FDA-approved drugs. The strategic functionalization of this core structure is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. This compound (CAS 4487-57-4) presents a highly activated aromatic system.[1] The electron-withdrawing nature of the nitro group, combined with the two bromine atoms, renders the pyridine ring susceptible to nucleophilic substitution reactions, providing a gateway to introduce diverse functionalities.[5] This reactivity profile is instrumental in the construction of complex molecular architectures required for potent and selective drug candidates.[1]

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The most common and reliable synthetic route commences from 2,4-dihydroxypyridine, proceeding through nitration and subsequent bromination.

Synthetic Pathway Overview

The overall transformation can be visualized as a two-step process starting from a readily available precursor.

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Part A: Nitration of 2,4-Dihydroxypyridine

The initial step involves the electrophilic nitration of 2,4-dihydroxypyridine. The hydroxyl groups are activating and ortho-, para-directing, leading to the introduction of the nitro group at the 5-position.

Protocol:

-

To a stirred solution of 2,4-dihydroxypyridine in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2,4-dihydroxy-5-nitropyridine.

Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the electron-rich pyridine ring. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material.

Part B: Bromination of 2,4-Dihydroxy-5-nitropyridine

The subsequent step is a bromination reaction that replaces the hydroxyl groups with bromine atoms. Phosphorus oxybromide (POBr₃) is a potent reagent for this transformation. A similar procedure using phosphorus oxychloride on a related substrate has been documented.[6]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 2,4-dihydroxy-5-nitropyridine and an excess of phosphorus oxybromide.

-

Heat the mixture to 125 °C and maintain this temperature for 4-5 hours.[6] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HBr gas.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[2]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure compound as a yellow crystalline solid.[1]

Causality: Phosphorus oxybromide acts as both a brominating and dehydrating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by bromide ions. The excess POBr₃ ensures the complete conversion of the dihydroxy intermediate.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4487-57-4 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1] |

| Molecular Weight | 281.89 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 139-141 °C | |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Analysis

Spectroscopic techniques provide detailed structural information about the molecule.

3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to identify the hydrogen atoms in the molecule. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the pyridine ring. The specific chemical shifts and coupling patterns are indicative of their positions relative to the substituents.[7]

3.2.2. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

-

C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern can further confirm the structure.[8]

Characterization Workflow

The logical flow for the comprehensive characterization of the synthesized product is outlined below.

Caption: Workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It may be harmful if ingested and can cause skin irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from direct sunlight.[1]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers and drug development professionals can confidently produce and validate this critical building block for their discovery programs. The versatility of this compound ensures its continued importance in the quest for novel and effective therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 4487-57-4 [chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [guidechem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound(4487-57-4) 1H NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C5H2Br2N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dibromo-5-nitropyridine

Abstract

2,4-Dibromo-5-nitropyridine is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its utility stems from a highly activated pyridine core, substituted with two bromine atoms and a potent electron-withdrawing nitro group. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its distinct electrophilic and nucleophilic centers. We will explore the underlying principles governing its reactivity, focusing primarily on the regioselective nature of Nucleophilic Aromatic Substitution (SNAr) reactions. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 4487-57-4) is a yellow crystalline solid that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1] Its significance is particularly noted in the development of targeted therapeutics, where it serves as a precursor for compounds like AKT kinase inhibitors, which are crucial in cancer research.[2][3][4] The molecule's reactivity is dictated by the interplay of the electronegative nitrogen atom within the pyridine ring and the powerful inductive and resonance effects of its substituents. Understanding the specific electrophilic and nucleophilic sites is paramount for predicting reaction outcomes and designing efficient synthetic routes.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a nitro group (-NO₂) at the C5 position, which is one of the strongest electron-withdrawing groups. The two bromine atoms at C2 and C4 further deplete electron density from the ring through their inductive effects and also function as excellent leaving groups.

This electronic arrangement creates highly electron-poor (electrophilic) carbon centers, particularly at the positions bearing the bromine atoms. The lone pair of electrons on the ring nitrogen and the oxygen atoms of the nitro group constitute the molecule's nucleophilic sites, although their reactivity is substantially attenuated by the overall electron-deficient nature of the aromatic system.

Figure 1: Molecular structure highlighting electrophilic (red) and nucleophilic (blue, yellow) sites.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 4487-57-4 | [1] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2] |

| Molecular Weight | 281.89 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [1][4] |

| Melting Point | 99 °C | [4] |

| Boiling Point | 292.0±35.0 °C (Predicted) | [4] |

| Storage | 2-8°C under inert gas | [1][4] |

Dominant Reactivity: Electrophilic Sites and Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reactions involving this compound are Nucleophilic Aromatic Substitutions (SNAr). The electron-deficient carbon atoms, particularly C2 and C4, are potent electrophilic sites that readily react with a wide range of nucleophiles.

The SNAr Mechanism: Addition-Elimination

Unlike SN1 and SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom (C2 or C4), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][7]

-

Leaving Group Departure: Aromaticity is restored through the expulsion of a bromide ion, which is an excellent leaving group.

The rate of this reaction is critically dependent on the stability of the Meisenheimer complex. The presence of the strong electron-withdrawing nitro group is essential, as it stabilizes the negative charge of the intermediate through resonance, thereby lowering the activation energy and facilitating the substitution.[5]

Regioselectivity: The Decisive Role of the Nitro Group

A key feature of SNAr reactions on this compound is the high regioselectivity, with the initial substitution overwhelmingly occurring at the C4 position . This preference is dictated by the electronic stabilization of the intermediate.

-

Attack at C4 (Ortho to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be directly delocalized onto the oxygen atoms of the adjacent C5-nitro group. This resonance stabilization provides a lower energy pathway, making C4 the kinetically favored site of attack.[5]

-

Attack at C2 (Meta to -NO₂): An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, leading to a higher activation energy for this pathway.

Consequently, reactions performed under kinetic control almost exclusively yield the 4-substituted-2-bromo-5-nitropyridine product. The remaining bromine at C2 can often be substituted in a subsequent step, which may require more forcing conditions (e.g., higher temperatures).

Figure 2: SNAr mechanism showing resonance stabilization via the C5-nitro group.

Experimental Protocol: Synthesis of N-Aryl-2-bromo-5-nitropyridin-4-amine

This protocol provides a generalized, self-validating workflow for the regioselective substitution at the C4 position using an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in the chosen anhydrous solvent.

-

Nucleophile Addition: In a separate flask, prepare a solution of the substituted aniline and the amine base (TEA or DIPEA) in the same solvent.

-

Reaction Execution: Slowly add the aniline/base solution to the stirred solution of this compound at room temperature. The reaction is typically exothermic, and a color change to dark yellow or red is often observed.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is often complete within 1-4 hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the resulting residue between ethyl acetate and water.

-

Purification: Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-amino-2-bromo-5-nitropyridine derivative.

Figure 3: Experimental workflow for a typical SNAr reaction.

Nucleophilic Sites and Their Reactivity

While the molecule's character is predominantly electrophilic at its carbon centers, nucleophilic sites do exist. These are the lone pairs on the pyridine nitrogen and the oxygens of the nitro group. However, the strong electron-withdrawing nature of the ring and the nitro group significantly diminishes the basicity and nucleophilicity of these sites. The pyridine nitrogen can be protonated in the presence of strong acids, but it is a very weak base (predicted pKa of -2.18).[1] Reactions where these sites act as nucleophiles are uncommon and are generally outcompeted by the powerful electrophilicity of the ring carbons.

Conclusion

This compound is a classic example of a push-pull electronic system engineered for specific reactivity. Its primary value lies in its highly electrophilic C4 and C2 positions, which are activated for Nucleophilic Aromatic Substitution. The C5-nitro group is the key driver of this reactivity, providing crucial stabilization to the Meisenheimer intermediate and dictating the regioselective substitution at the C4 position under kinetic control. This predictable reactivity makes it an indispensable tool for medicinal and materials chemists, enabling the efficient and controlled construction of complex, highly functionalized pyridine derivatives. A thorough understanding of its electronic properties is essential for leveraging its full synthetic potential.

References

A Technical Guide to the Regioselective Substitution of 2,4-Dibromo-5-nitropyridine

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic compounds. We will explore the nuanced reactivity of 2,4-dibromo-5-nitropyridine, a versatile building block whose value is unlocked through the precise and selective substitution of its bromine atoms.

Chapter 1: The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by its electronic structure. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a potent electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2]

This strong electron withdrawal creates substantial partial positive charges (δ+) on the carbon atoms of the ring, particularly at the C2, C4, and C6 positions, which are ortho and para to the nitrogen atom.[3] Consequently, these positions are highly activated and susceptible to attack by nucleophiles. The bromine atoms at C2 and C4 serve as excellent leaving groups, setting the stage for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][4]

Caption: Electronic activation of the this compound ring.

Chapter 2: The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the bromine atoms proceeds via a well-established two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr).[4]

-

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbons (C2 or C4), breaking the aromaticity of the ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

-

Leaving Group Departure: Aromaticity is restored by the expulsion of the bromide ion (Br⁻), which is a good leaving group.

The rate-determining step is typically the formation of the Meisenheimer complex.[3] Therefore, the stability of this intermediate is the single most critical factor determining the overall reaction rate and its regioselectivity. The strong electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.[1][4]

Chapter 3: The C4 Position: The Site of Kinetic Preference

Experimental data consistently shows a strong preference for nucleophilic substitution at the C4 position over the C2 position for a wide range of nucleophiles, including amines, alkoxides, and thiols.[1] This pronounced regioselectivity is a direct consequence of the relative stabilities of the competing Meisenheimer complex intermediates.

-

Attack at C4 (para to the Nitro Group): When a nucleophile attacks the C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized not only onto the pyridine nitrogen but also, most importantly, onto the oxygen atoms of the C5-nitro group.[1] This extensive delocalization creates a more stable, lower-energy intermediate, leading to a lower activation energy for this pathway.[4]

-

Attack at C2 (ortho to the Nitro Group): While attack at the C2 position also allows for charge delocalization onto the pyridine nitrogen, direct resonance stabilization by the nitro group is less effective.[1] This results in a less stable, higher-energy intermediate.

Because the C4-attack pathway proceeds through a more stable intermediate, it is kinetically favored and is the major pathway observed under most standard reaction conditions.[1][4]

Caption: Competing SNAr pathways for this compound.

Field-Proven Protocol: Selective C4-Amination

This protocol details the highly regioselective substitution at the C4 position using an amine nucleophile, a common transformation in medicinal chemistry.[1]

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (e.g., Cyclopentylamine) (1.0-1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Acetonitrile (ACN)

-

Standard work-up and purification reagents (Ethyl Acetate, Water, Brine, Na₂SO₄/MgSO₄, Silica Gel)

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in anhydrous acetonitrile to a concentration of approximately 0.1-0.2 M.

-

Nucleophile Preparation: In a separate flask, prepare a solution of the amine (1.0-1.2 equiv) and triethylamine (2.0 equiv) in anhydrous acetonitrile.

-

Reaction Execution: Slowly add the amine/base solution to the stirred solution of the pyridine at room temperature. Causality Insight: The base (TEA) is crucial as it scavenges the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (often within 10-60 minutes).[1][4]

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[1]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to yield the pure 4-amino-2-bromo-5-nitropyridine derivative.[1]

Chapter 4: Targeting the C2 Position: Strategies and Considerations

While C4 substitution is predominant, achieving functionalization at the C2 position is a significant synthetic challenge that often requires alternative strategies. Standard SNAr conditions are unlikely to yield the C2-substituted product in high yield.

Although less common for this specific substrate, related dihalopyrimidine systems offer insights into potential strategies:

-

Palladium-Catalyzed Cross-Coupling: For certain dihalopyrimidines, palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely invert the typical selectivity, favoring C2 cross-coupling with thiols.[5] This atypical selectivity may provide a pathway for C2 functionalization where SNAr fails.[5]

-

Steric and Electronic Tuning: In other dihalopyrimidine systems, the regioselectivity of SNAr can be highly sensitive to other substituents on the ring.[6] For example, an electron-donating group at the C6 position can reverse selectivity and favor C2 attack.[6] While not directly applicable to the parent this compound, this principle highlights the potential for substrate modification to influence reactivity.

Direct, high-yield SNAr substitution at the C2 position of this compound remains a less-explored area, with C4 substitution being the overwhelmingly favored and synthetically reliable outcome.[1][4]

Chapter 5: Comparative Data Summary

The following table summarizes the expected outcomes for nucleophilic substitution on this compound based on established principles of reactivity.

| Position of Attack | Nucleophile Class | Typical Conditions | Expected Outcome | Mechanistic Rationale |

| C4 | Amines, Alkoxides, Thiols | Aprotic solvent (ACN, DMF), Base (TEA, K₂CO₃), Room Temp. | Major Product | Kinetically favored due to superior Meisenheimer complex stabilization by the para-nitro group.[1][4] |

| C2 | Amines, Alkoxides, Thiols | Standard SNAr Conditions | Minor or Trace Product | Kinetically disfavored due to less stable Meisenheimer complex.[1] |

| C2 | Thiols (Potential) | Pd-catalysis with bulky NHC ligands | Possible, but not documented for this specific substrate.[5] | Mechanistic shift from SNAr to a catalytic cross-coupling cycle may alter regioselectivity.[5] |

Conclusion

This compound is a highly valuable synthetic intermediate characterized by a predictable and reliable regioselectivity in nucleophilic aromatic substitution reactions. The electronic activation provided by the pyridine nitrogen and the C5-nitro group strongly favors substitution at the C4 position. This inherent kinetic preference allows for the clean and efficient synthesis of 4-substituted-2-bromo-5-nitropyridine derivatives, which are crucial precursors in drug discovery and materials science. While achieving selective substitution at the C2 position via SNAr is challenging, alternative catalytic methods may offer future avenues for accessing this complementary reactivity. A thorough understanding of the underlying electronic principles is paramount for any scientist seeking to leverage this powerful heterocyclic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

The Strategic Utility of 2,4-Dibromo-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized heterocyclic scaffolds is insatiable. Among these, the pyridine nucleus holds a privileged position due to its prevalence in a myriad of biologically active compounds. This technical guide delves into the nuanced potential of a specific, highly activated pyridine derivative: 2,4-Dibromo-5-nitropyridine. We will explore its intrinsic chemical reactivity, grounded in the principles of nucleophilic aromatic substitution, and elucidate its prospective applications as a pivotal building block in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors and antihypertensive agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a theoretical framework and practical, actionable insights into the incorporation of this valuable synthon into modern medicinal chemistry programs.

Introduction: The Pyridine Scaffold and the Advantage of Strategic Functionalization

The pyridine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous FDA-approved drugs. Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capacity and modulation of pKa, which are critical for molecular recognition and pharmacokinetic profiles. However, the true synthetic power of pyridine lies in the strategic placement of activating and directing groups. This compound is a prime exemplar of such a strategically "unlocked" scaffold. The presence of two bromine atoms at the 2- and 4-positions, coupled with a strongly electron-withdrawing nitro group at the 5-position, renders the pyridine ring highly susceptible to a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a reliable and predictable platform for the construction of complex, multi-functionalized molecules with therapeutic potential.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [1][2] |

| Molecular Weight | 281.89 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| CAS Number | 4487-57-4 | [1][3][4] |

| Melting Point | 99 °C | [5] |

The key to the synthetic utility of this compound lies in the orchestrated electronic effects of its substituents. The nitro group at the 5-position, being a potent electron-withdrawing group, significantly acidifies the pyridine ring protons and, more importantly, activates the C-Br bonds towards nucleophilic attack. The bromine atoms at the 2- and 4-positions serve as excellent leaving groups in SNAr reactions.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically valuable reaction of this compound is its sequential nucleophilic aromatic substitution. Crucially, the initial substitution demonstrates high regioselectivity, preferentially occurring at the C4 position. This is a direct consequence of the stabilization of the Meisenheimer intermediate by the ortho-nitro group.

Caption: Regioselectivity of the initial SNAr on this compound.

This predictable regioselectivity is a powerful tool for the medicinal chemist, allowing for the sequential and controlled introduction of different functionalities at the C4 and C2 positions, thereby enabling the construction of diverse molecular libraries.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The pyridine scaffold is a common feature in many approved kinase inhibitors. This compound serves as an excellent starting material for the synthesis of substituted pyridines that can be elaborated into potent kinase inhibitors. A notable target class is the AKT (Protein Kinase B) family of serine/threonine kinases, which are central regulators of cell survival and proliferation and are often dysregulated in cancer.

Proposed Synthetic Route to a Novel AKT Inhibitor Scaffold

The following proposed synthetic scheme illustrates how this compound can be utilized to construct a scaffold with potential AKT inhibitory activity. This pathway is designed based on established reactivity principles and common structural motifs found in known kinase inhibitors.

Caption: Proposed synthetic workflow for a kinase inhibitor scaffold.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of N-(2-bromo-5-nitropyridin-4-yl)aniline

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality: The first nucleophilic substitution occurs selectively at the C4 position due to the electronic activation by the ortho-nitro group. DIPEA acts as a non-nucleophilic base to quench the HBr formed during the reaction.

Step 2: Synthesis of N-(2-(thiophen-2-yl)-5-nitropyridin-4-yl)aniline

-

To a degassed solution of N-(2-bromo-5-nitropyridin-4-yl)aniline (1.0 eq) and thiophene-2-boronic acid (1.2 eq) in a mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere for 8-12 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Causality: The remaining bromo-substituent at the C2 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl moieties.

Step 3: Synthesis of N4-phenyl-2-(thiophen-2-yl)pyridine-4,5-diamine

-

Dissolve N-(2-(thiophen-2-yl)-5-nitropyridin-4-yl)aniline (1.0 eq) in ethanol.

-

Add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine, which can often be used in the next step without further purification.

Causality: The nitro group is readily reduced to an amine under standard conditions, such as using iron in the presence of an acid or a salt like ammonium chloride. This provides a key handle for further functionalization.

Step 4: Elaboration to a Fused Heterocyclic System

The resulting 1,2-diamine is a versatile intermediate that can be cyclized with various reagents to form fused heterocyclic systems, a common strategy in kinase inhibitor design. For instance, reaction with a carboxylic acid or its derivative can lead to the formation of a pyrido[4,5-b]imidazole core.

Application in the Synthesis of Antihypertensive Agents

The pyridine nucleus is also a key component of several classes of antihypertensive drugs. The ability to introduce diverse substituents onto the pyridine ring using this compound as a starting material makes it a valuable tool in the development of novel antihypertensive agents.

Proposed Synthetic Approach to a Dihydropyridine-like Scaffold

While classical dihydropyridine synthesis (Hantzsch synthesis) is common, this compound offers an alternative route to highly substituted pyridines that could be explored for their potential as antihypertensive agents, for instance, by targeting L-type calcium channels or other relevant cardiovascular targets.

Caption: A potential synthetic route towards novel antihypertensive agents.

This sequential substitution allows for the introduction of functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, a critical aspect in the design of effective antihypertensive drugs.

Conclusion and Future Outlook

This compound represents a potent and versatile building block for medicinal chemistry. Its well-defined reactivity, particularly the regioselective nature of its sequential nucleophilic aromatic substitution reactions, provides a reliable and efficient platform for the synthesis of complex, highly functionalized pyridine derivatives. The illustrative synthetic pathways towards kinase inhibitor and antihypertensive scaffolds presented in this guide underscore the vast potential of this synthon. As the demand for novel therapeutics continues to grow, the strategic application of such pre-activated, multi-functional scaffolds will undoubtedly play an increasingly crucial role in accelerating the drug discovery process. Further exploration of the diverse transformations possible with this compound is warranted and is expected to yield a rich harvest of novel bioactive molecules.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CN104610229A - Synthesis method of ATP competitive small-molecule AKT inhibitor A443654 - Google Patents [patents.google.com]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Strategic Guide to the Synthesis of AKT Kinase Inhibitors Using 2,4-Dibromo-5-nitropyridine as a Core Scaffold

Introduction: Targeting the PI3K/AKT Pathway

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular processes, including proliferation, survival, growth, and metabolism.[1][2][3] Its deregulation is a frequent event in a wide range of human cancers, making it one of the most compelling targets for modern oncology drug discovery.[2][3] AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as a central node in this pathway.[3][4] The development of small-molecule inhibitors that can modulate AKT activity is therefore a promising therapeutic strategy.[3][5][6]

The PI3K/AKT Signaling Pathway: A Critical Target in Oncology

Upon activation by upstream signals, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by other kinases. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Caption: The PI3K/AKT/mTOR Signaling Pathway.

2,4-Dibromo-5-nitropyridine: A Versatile Building Block

Among the various scaffolds used to design kinase inhibitors, substituted pyridines are particularly prominent.[5][7] this compound has emerged as a valuable starting material for the synthesis of potent AKT inhibitors.[8][9] This tri-substituted pyridine derivative offers a rigid core with strategically positioned reactive sites that allow for the controlled, sequential introduction of various chemical moieties to build complex, pharmacologically active molecules.[8][9][10]

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical properties of this compound is fundamental to designing a successful synthetic route. The interplay between the two bromine atoms and the powerful electron-withdrawing nitro group dictates the molecule's reactivity.

| Property | Value | Reference(s) |

| CAS Number | 4487-57-4 | [8][10] |

| Molecular Formula | C₅H₂Br₂N₂O₂ | [8][9] |

| Molecular Weight | 281.89 g/mol | [8][9] |

| Appearance | Light yellow to yellow crystalline solid | [10] |

| Storage | Store in a cool, dry place under inert gas (2-8°C recommended) | [10][11] |

Electronic Effects and Regioselectivity: The Key to a Strategic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two bromine atoms at the C2 and C4 positions. This difference is governed by the electronic influence of the ring nitrogen and the C5-nitro group.

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and, more significantly, the C5-nitro group are strongly electron-withdrawing. This reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[12][13]

-

Regioselectivity of SNAr: Nucleophilic attack occurs preferentially at the C4 position . This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the adjacent nitro group, providing substantial resonance stabilization.[14] Attack at the C2 position does not permit this direct delocalization, resulting in a less stable intermediate and a slower reaction rate.[14]

-

Regioselectivity of Suzuki Coupling: In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been shown to proceed with high regioselectivity at the C2 position on the 2,4-dibromopyridine scaffold.[15]

This predictable and orthogonal reactivity is the cornerstone of the synthetic strategy, allowing for selective functionalization at C2 via cross-coupling, followed by a distinct substitution reaction at C4.

Synthetic Workflow: A Stepwise Approach

The general strategy for constructing an AKT inhibitor core from this compound involves a three-step sequence: C2-arylation, C4-amination, and C5-nitro reduction. This approach builds molecular complexity in a controlled and predictable manner.

Caption: General synthetic workflow for AKT inhibitor core synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained professional chemists in a well-equipped laboratory. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Regioselective C2-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C2 position of the pyridine ring.

-

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[16][17][18] The choice of a palladium catalyst with appropriate ligands is crucial for efficient coupling.[18][19] Potassium phosphate is often used as a base to activate the boronic acid for transmetalation.[17][19]

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Tricyclohexylphosphine (PCy₃) or similar phosphine ligand (0.08 equiv)

-

Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Deionized water

-

-

Procedure:

-

To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

-

In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of dioxane.

-

Add the catalyst premix to the reaction vessel, followed by the remaining dioxane and a small amount of water (e.g., dioxane/water 10:1).

-

Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 2-aryl-4-bromo-5-nitropyridine product.

-

Protocol 2: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the C4-bromide with a primary or secondary amine.

-

Rationale: The electron-deficient nature of the 2-aryl-4-bromo-5-nitropyridine intermediate makes the C4 position highly susceptible to nucleophilic attack.[13][14] The reaction typically proceeds under mild conditions, often at room temperature, and may be base-catalyzed to deprotonate the incoming amine nucleophile.

-

Materials:

-

2-Aryl-4-bromo-5-nitropyridine (1.0 equiv)

-

Desired amine (1.5-2.0 equiv)

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

-

Procedure:

-

Dissolve the 2-aryl-4-bromo-5-nitropyridine intermediate in the chosen anhydrous solvent in a dry reaction flask.

-

Add the amine nucleophile, followed by the base.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary.

-

Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with water and brine to remove the solvent and base, then dry over Na₂SO₄.

-

Filter and concentrate under reduced pressure. The resulting 2-aryl-4-amino-5-nitropyridine product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if needed.

-

Protocol 3: Reduction of the C5-Nitro Group to an Amine

This final step converts the electron-withdrawing nitro group into a versatile amine, which can serve as a hydrogen bond donor or a site for further functionalization.

-

Rationale: The reduction of an aromatic nitro group is a standard transformation. Common methods include catalytic hydrogenation (H₂/Pd-C) for a clean reaction or chemical reduction with metals like iron, tin, or zinc in acidic media, or sodium dithionite under neutral conditions.

-

Materials (Example using Iron powder):

-

2-Aryl-4-amino-5-nitropyridine (1.0 equiv)

-

Iron powder (Fe), fine grade (5.0-10.0 equiv)

-

Ammonium chloride (NH₄Cl) (1.0-2.0 equiv)

-

Solvent system (e.g., Ethanol/Water, Methanol/Water)

-

-

Procedure:

-

Suspend the 2-aryl-4-amino-5-nitropyridine in the chosen solvent system in a round-bottom flask.

-

Add the iron powder and ammonium chloride.

-

Heat the mixture to reflux (70-90 °C) and stir vigorously. The reaction is typically exothermic.

-

Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (usually 1-3 hours).

-

Cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with the solvent (e.g., ethanol or methanol).

-

Concentrate the filtrate under reduced pressure to remove the organic solvent.

-

Extract the remaining aqueous residue with ethyl acetate or dichloromethane.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final 5-amino-2-aryl-4-aminopyridine core.

-

Safety and Handling Precautions

-

This compound and related nitropyridines: These compounds should be handled with care. They are potentially harmful if ingested, inhaled, or absorbed through the skin.[20] They may cause skin and eye irritation.[20][21] When heated, they may emit toxic fumes of nitrogen oxides and hydrogen bromide.[10][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling these chemicals.[20][21][22]

-

Engineering Controls: All operations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[22] Ensure eyewash stations and safety showers are readily accessible.[20]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[21]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of AKT kinase inhibitors. Its well-defined and orthogonal reactivity at the C2 and C4 positions allows for a highly strategic and efficient approach to constructing complex pyridine-based scaffolds. The protocols outlined in this note provide a robust framework for researchers to access novel inhibitor cores. By varying the arylboronic acid and amine nucleophiles used in this sequence, medicinal chemists can readily generate diverse libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of next-generation therapeutics targeting the critical AKT signaling pathway.

References

- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. molbase.com [molbase.com]

- 10. Page loading... [guidechem.com]

- 11. This compound CAS#: 4487-57-4 [m.chemicalbook.com]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. jubilantingrevia.com [jubilantingrevia.com]

Application Notes and Protocols for the Synthesis of Pyridine-Based Rho Kinase (ROCK) Inhibitors Utilizing 2,4-Dibromo-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive guide to the synthesis of potent and selective Rho kinase (ROCK) inhibitors, utilizing the versatile starting material, 2,4-Dibromo-5-nitropyridine. This document details a representative multi-step synthetic protocol, encompassing key chemical transformations such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. Furthermore, it offers insights into the underlying medicinal chemistry rationale, detailed experimental procedures, and protocols for the characterization and biological evaluation of the synthesized compounds. This guide is intended to empower researchers in medicinal chemistry and drug discovery to leverage this synthetic strategy for the development of novel therapeutics targeting the Rho kinase signaling pathway.

Introduction: The Significance of Rho Kinase and the Strategic Role of this compound